Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate
Overview
Description
Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate: 4- (acetylamino .... This compound is characterized by its complex molecular structure, which includes a piperazine ring, an acetylamino group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps, starting with the reaction of piperazine with appropriate acylating agents to introduce the acetylamino group[_{{{CITATION{{{1{Synthesis and Crystal Structure of Ethyl 2- [4- (acetylamino ...](https://link.springer.com/article/10.1007/s10870-010-9964-7). Subsequent steps may include sulfonation to introduce the sulfonyl group and esterification to attach the ethyl acetate moiety[{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions in a chemical reactor, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and protein interactions.
Industry: Utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism by which Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Ethyl 2-(1-{[4-(acetylamino)phenoxy]-2-methylpropanoate: A potential anti-inflammatory and antidyslipidemic hybrid[_{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....
4-(2-Acetylamino-1-(trimethylsilyloxy)ethyl)phenol:
Uniqueness: Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[1-(4-acetamidophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-3-25-15(21)10-14-16(22)17-8-9-19(14)26(23,24)13-6-4-12(5-7-13)18-11(2)20/h4-7,14H,3,8-10H2,1-2H3,(H,17,22)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHAUODYVDVKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162218 | |
Record name | Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318469-56-6 | |
Record name | Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318469-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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